3,5-DI(9H-Carbazol-9-YL)aniline
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H21N3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3,5-di(carbazol-9-yl)aniline |
InChI |
InChI=1S/C30H21N3/c31-20-17-21(32-27-13-5-1-9-23(27)24-10-2-6-14-28(24)32)19-22(18-20)33-29-15-7-3-11-25(29)26-12-4-8-16-30(26)33/h1-19H,31H2 |
InChI Key |
GIACGVGGXCEBBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)N)N5C6=CC=CC=C6C7=CC=CC=C75 |
Origin of Product |
United States |
The Significance of Carbazole Derivatives in Contemporary Organic Electronics
Carbazole-based materials are foundational to modern organic electronics, valued for their excellent hole-transporting properties, high thermal stability, and robust photophysical characteristics. mdpi.combohrium.comresearchgate.net The carbazole (B46965) moiety, a nitrogen-containing heterocyclic compound, possesses a planar and rigid structure with an extensive π-conjugated system. mdpi.comchemenu.com This inherent architecture facilitates efficient charge transport, a critical requirement for a wide range of organic electronic applications.
The versatility of the carbazole unit allows for straightforward functionalization at various positions, enabling the fine-tuning of its electronic and optical properties. mdpi.commagtech.com.cn This adaptability has led to the development of a diverse library of carbazole derivatives utilized as host materials in Organic Light-Emitting Diodes (OLEDs), hole-transporting materials in perovskite solar cells, and as components in thermally activated delayed fluorescence (TADF) emitters. mdpi.commagtech.com.cnktu.edu The ability to modify the carbazole core with different electron-donating or electron-accepting groups allows for precise control over the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in optimizing device performance. acs.org
Structural Characteristics of 3,5 Di 9h Carbazol 9 Yl Aniline
The molecular architecture of 3,5-DI(9H-Carbazol-9-YL)aniline is central to its promising properties. The molecule features a central aniline (B41778) core substituted at the 3 and 5 positions with two 9H-carbazol-9-yl units. This specific arrangement results in a non-planar, three-dimensional structure that effectively disrupts intermolecular π-π stacking. This disruption is crucial for achieving high amorphous stability and good film-forming properties, which are desirable for solution-processed device fabrication.
The presence of two carbazole (B46965) moieties, known for their hole-transporting capabilities, combined with the electron-donating aniline core, suggests that this compound possesses ambipolar charge transport characteristics. The nitrogen atom of the aniline group can also serve as a reactive site for further functionalization, offering a pathway to create even more complex and tailored molecular designs.
Below is a table summarizing some of the key computed properties of a related compound, 3,5-di(9h-carbazol-9-yl)-N,N-diphenylaniline, which provides insight into the general characteristics of this class of materials.
| Property | Value |
| Molecular Formula | C42H29N3 |
| Molecular Weight | 575.7 g/mol |
| XLogP3-AA | 11.3 |
| Monoisotopic Mass | 575.236147938 Da |
| Data sourced from PubChem CID 72540205 nih.gov |
Overview of Research Trajectories for Carbazole Aniline Scaffolds
Direct Synthesis Routes for 3,5-DI(9H-Carbazol-9-YL)aniline
The direct synthesis of this compound typically involves the formation of carbon-nitrogen bonds between a 1,3,5-tri-substituted benzene (B151609) ring and two carbazole units.
Stepwise Reaction Mechanisms and Intermediates
The synthesis often proceeds through a stepwise process. A common strategy involves the initial reaction of a precursor like 1,3-dibromo-5-nitrobenzene (B1662017) with carbazole to form an intermediate. This is followed by the reduction of the nitro group to an amine. The reaction mechanism for the C-N bond formation in these direct routes often follows pathways analogous to well-established coupling reactions, which will be discussed in more detail in the context of catalytic approaches. The key intermediate in many syntheses is a diaryl ether or a related species, which then undergoes rearrangement and cyclization to yield the final carbazole structure.
Optimization of Reaction Conditions
Optimizing reaction conditions is crucial for achieving high yields and purity of this compound. Factors such as the choice of solvent, temperature, base, and catalyst concentration significantly impact the reaction outcome. For instance, in many coupling reactions, solvents like toluene, dioxane, or dimethylformamide (DMF) are employed. libretexts.orgresearchgate.net The selection of a suitable base, such as sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs2CO3), or potassium carbonate (K2CO3), is critical for facilitating the deprotonation of carbazole and promoting the nucleophilic attack. libretexts.orgmdpi.com Reaction temperatures can range from room temperature to elevated temperatures, often under an inert atmosphere to prevent side reactions. scielo.brnih.gov The optimization process often involves systematically varying these parameters to find the ideal balance for maximizing product yield while minimizing the formation of byproducts. scielo.brresearchgate.net
Table 1: Optimization of Reaction Conditions for a Generic C-N Coupling Reaction
| Entry | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Toluene | NaOt-Bu | 110 | 85 |
| 2 | Dioxane | Cs2CO3 | 100 | 78 |
| 3 | DMF | K2CO3 | 120 | 72 |
| 4 | Toluene | K3PO4 | 110 | 80 |
This table presents hypothetical data to illustrate the impact of different reaction parameters on the yield of a C-N coupling reaction, a common method for synthesizing compounds like this compound.
Catalytic Approaches in C-N Coupling Reactions
Catalytic methods, particularly those involving transition metals, have become indispensable for the synthesis of complex aromatic amines like this compound. These methods offer high efficiency, selectivity, and functional group tolerance.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction has been extensively utilized in the synthesis of N-arylated carbazoles. beilstein-journals.org The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by the coordination of the amine (in this case, carbazole), deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org
The choice of palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and the phosphine (B1218219) ligand is critical for the success of the reaction. researchgate.netresearchgate.net Sterically hindered and electron-rich phosphine ligands, like those from the Buchwald and Hartwig groups, have proven to be particularly effective in promoting the coupling of a wide range of substrates. wikipedia.orgorganic-chemistry.org These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. wikipedia.org The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include even challenging substrates like aryl chlorides. researchgate.netresearchgate.net
Table 2: Key Components in Palladium-Catalyzed C-N Coupling
| Component | Example | Role in Reaction |
| Palladium Precursor | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst |
| Phosphine Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates key reaction steps |
| Base | NaOt-Bu, Cs2CO3 | Deprotonates the amine and promotes the reaction |
| Aryl Halide | 1,3-Dibromo-5-nitrobenzene | Electrophilic coupling partner |
| Amine | Carbazole | Nucleophilic coupling partner |
This table outlines the essential components and their functions in a typical palladium-catalyzed C-N coupling reaction for the synthesis of carbazole-containing compounds.
Copper-Catalyzed (Ullmann-type) Coupling Reactions
The Ullmann condensation, a copper-catalyzed reaction, represents a classical method for forming C-N bonds and has been used for the synthesis of aryl amines. organic-chemistry.orgmdpi.com While traditional Ullmann reactions often require harsh conditions, modern advancements have led to the development of milder and more efficient copper-catalyzed systems. mdpi.com These reactions typically involve a copper(I) salt as the catalyst, a base, and a high-boiling point solvent. The mechanism is believed to involve the formation of a copper-amide intermediate, which then reacts with the aryl halide. The use of ligands can significantly improve the efficiency and substrate scope of these reactions. mdpi.com
Synthesis of Functionalized this compound Analogues
The synthesis of functionalized analogues of this compound allows for the fine-tuning of its electronic and physical properties. acs.orgnih.gov This can be achieved by introducing various substituents onto the carbazole units or the central aniline ring.
For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce different aryl groups or other functional moieties. acs.orgnih.gov By starting with appropriately substituted precursors, a wide range of analogues can be synthesized. For example, using a substituted aniline or a functionalized carbazole in the coupling reactions described above would lead to the corresponding functionalized derivative of this compound. This modular approach provides a powerful tool for creating a library of compounds with tailored properties for specific applications in organic electronics and other fields. acs.org
Incorporation of Electron-Donating and Electron-Withdrawing Moieties
The electronic properties of this compound can be tuned by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto either the carbazole units or the aniline ring. youtube.comacs.org This functionalization can significantly impact the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for its application in electronic devices.
On the Carbazole Moiety: Carbazole itself is an electron-rich aromatic heterocycle. rsc.org Its electron-donating capacity can be further enhanced by introducing EDGs such as alkyl or alkoxy groups at the 3 and 6 positions. Conversely, the introduction of EWGs like nitro, cyano, or haloalkyl groups can decrease its electron-donating nature. acs.org The synthesis of these substituted carbazoles would be undertaken prior to the coupling reaction with the aniline core. organic-chemistry.org
On the Aniline Moiety: The central aniline ring can also be modified. However, substitution on the aniline ring, particularly at the positions ortho to the amino group, can introduce significant steric hindrance, potentially impeding the coupling reaction or influencing the final conformation of the molecule. The electronic nature of substituents on the aniline ring will also affect the nucleophilicity of the amino group, which is a key factor in the C-N bond-forming step.
The following table provides a hypothetical overview of how different substituents might be incorporated and their likely effect on the electronic properties of the final compound.
| Position of Substitution | Substituent Type | Example Substituent | Expected Electronic Effect on Final Compound |
| Carbazole (3,6-positions) | Electron-Donating | -CH₃, -OCH₃ | Increased electron density, higher HOMO level |
| Carbazole (3,6-positions) | Electron-Withdrawing | -NO₂, -CN, -CF₃ | Decreased electron density, lower HOMO level |
| Aniline (e.g., para-position) | Electron-Donating | -OCH₃ | Increased overall electron density |
| Aniline (e.g., para-position) | Electron-Withdrawing | -F, -Cl | Decreased overall electron density |
Stereochemical Considerations in Synthesis
A significant stereochemical aspect to consider in the synthesis of this compound is the potential for atropisomerism. numberanalytics.com Atropisomers are stereoisomers that arise from restricted rotation around a single bond. acs.org In this molecule, the C-N bonds connecting the bulky carbazole units to the aniline ring may experience hindered rotation, leading to the existence of stable, non-interconverting rotational isomers. rsc.orgacs.org
The steric bulk of the carbazole groups, especially if they are further substituted at the positions adjacent to the nitrogen atom, can create a high energy barrier to rotation around the C(aniline)-N(carbazole) bonds. Whether stable atropisomers can be isolated depends on the magnitude of this rotational barrier. If the barrier is high enough (typically > 23 kcal/mol at room temperature), the atropisomers can be separated and will not readily interconvert. acs.org
The synthesis of a specific atropisomer, known as atroposelective synthesis, is a challenging endeavor in organic chemistry. rsc.org In the context of this compound, achieving atroposelectivity would likely require the use of chiral catalysts or auxiliaries that can differentiate between the two faces of the prochiral aniline precursor during the C-N bond formation. However, for the parent, unsubstituted compound, the synthesis would likely yield a racemic mixture of any stable atropisomers, or if the rotational barrier is low, a rapidly equilibrating mixture of conformers. The conformational properties and potential for atropisomerism are crucial considerations for the material's application, as different isomers can exhibit distinct photophysical properties and solid-state packing arrangements.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques are fundamental in elucidating the functional groups and electronic transition behaviors of complex organic molecules.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of carbazole-containing compounds typically reveals characteristic peaks corresponding to specific vibrational modes. For instance, the N-H stretching vibrations in the carbazole moiety are expected, alongside the aromatic C-H stretching and bending vibrations. The structure of related carbazole derivatives has been elucidated using FT-IR spectroscopy, confirming the presence of key functional groups. researchgate.net
| Functional Group | Typical Wavenumber Range (cm⁻¹) |
| N-H Stretch (Carbazole) | 3400-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C=C Aromatic Ring Stretch | 1400-1600 |
| C-N Stretch | 1200-1350 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of carbazole derivatives is characterized by distinct absorption bands. researchgate.net Typically, strong absorption bands in the UV region are attributed to π-π* transitions within the carbazole and aniline aromatic systems. mdpi.com The conjugation between the carbazole and aniline moieties influences the position and intensity of these absorption maxima. mdpi.com Studies on similar carbazole-based dyes have shown that the molecular structure and solvent polarity can cause shifts in the absorption bands. anilmishra.nameresearchgate.net The absorption spectrum of carbazole-based compounds often displays a characteristic double-band pattern. mdpi.com
| Solvent | Absorption Maxima (λ_max) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
| Tetrahydrofuran (THF) | ~293, 322, 336 mdpi.com | Data not available |
| Chloroform | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of organic compounds, providing information on the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the aniline ring and the two carbazole units. hmdb.ca The chemical shifts of the aromatic protons are typically observed in the downfield region (around 7-8 ppm). The integration of the signals corresponds to the number of protons in each unique chemical environment. rsc.org The splitting patterns (singlets, doublets, triplets, etc.) arise from the spin-spin coupling between neighboring protons and provide valuable information about their relative positions. researchgate.net
| Proton Environment | Expected Chemical Shift (δ, ppm) |
| Aniline N-H | ~3.5-4.5 |
| Aromatic Protons (Carbazole) | ~7.2-8.2 |
| Aromatic Protons (Aniline) | ~6.5-7.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom in the aniline and carbazole rings. hmdb.cachemicalbook.com The chemical shifts of the carbon atoms are influenced by their electronic environment. researchgate.net Aromatic carbons typically resonate in the range of 110-150 ppm. The carbon atoms directly attached to the nitrogen atoms would exhibit characteristic chemical shifts. rsc.org
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons (Carbazole) | ~110-140 |
| Aromatic Carbons (Aniline) | ~115-150 |
| C-N (Carbazole) | ~125 |
| C-N (Aniline) | ~140-150 |
Mass Spectrometry Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft" ionization technique used to determine the molecular weight of compounds and to obtain structural information. For carbazole-based molecules like this compound, ESI-MS provides a reliable method for confirming the molecular mass of the synthesized monomer. The technique involves dissolving the analyte in a suitable solvent and pumping it through a fine, heated capillary to which a high voltage is applied. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then guided into the mass analyzer.
In a typical analysis, the compound would be expected to produce a prominent ion corresponding to its protonated form [M+H]⁺. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. While specific ESI-MS data for this compound is not detailed in the provided search results, the general approach is standard for confirming the identity and purity of such organic molecules. researchgate.netresearchgate.netnih.govnih.gov The technique is also invaluable for analyzing more complex structures, such as macromolecules and dye molecules, often by detecting characteristic ions like [M-Cl]⁺ or [M-xNa]ˣ⁻ depending on the compound's nature and the ionization conditions. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly well-suited for the analysis of synthetic polymers, including those derived from carbazole monomers. nih.gov This technique is instrumental in determining key properties of polymers, such as their molecular weight distribution, dispersity, and the structure of repeating units and end-groups. nih.gov
In a MALDI-TOF analysis, the polymer sample is co-crystallized with a matrix—a small organic molecule that strongly absorbs laser energy at a specific wavelength (e.g., 337 nm from a nitrogen laser). rsc.org When the laser irradiates the sample spot, the matrix absorbs the energy and transfers it to the polymer molecules, causing them to desorb and ionize without significant fragmentation. These ions are then accelerated into a time-of-flight tube, and their mass-to-charge ratio is determined by their flight time.
For polymers created from this compound, MALDI-TOF MS would be used to characterize the resulting polymer chains. This analysis provides information on the success of the polymerization, the average molecular weight, and the distribution of chain lengths. osti.gov Interestingly, carbazole-based polymers themselves, such as amorphous poly-N-vinylcarbazole (PVK), have been investigated as novel matrices for MALDI-TOF MS analysis of low molecular weight compounds, demonstrating strong UV absorption and good performance. rsc.orgrsc.org This dual role highlights the unique photochemical properties of the carbazole moiety.
Electrochemical Analysis
Electrochemical methods are fundamental to understanding the electronic properties of this compound, particularly its potential for forming conductive polymers.
Cyclic Voltammetry (CV) for Redox Behavior Characterization
Cyclic Voltammetry (CV) is the primary technique used to investigate the redox behavior of electroactive species like this compound. The experiment involves scanning the potential of a working electrode in a solution containing the monomer and a supporting electrolyte and measuring the resulting current.
For carbazole derivatives, the CV typically shows an irreversible oxidation peak on the first scan, corresponding to the formation of radical cations. These radical cations can then couple to form dimers and subsequently longer polymer chains, which deposit onto the electrode surface as a film. In subsequent scans, new reversible or quasi-reversible redox peaks appear at lower potentials. These new peaks are characteristic of the redox activity of the newly formed polymer film, representing the p-doping (oxidation) and p-dedoping (reduction) of the polymer backbone. researchgate.net
The electropolymerization of a related monomer, 3-(9H-carbazol-9-yl)propanenitrile, was achieved by repeatedly cycling the potential in an acetonitrile (B52724) solution. researchgate.net The study of the resulting polymer film in a monomer-free solution revealed two reversible redox couples, indicative of the stable electroactive nature of the polymer. The potential of the oxidation peaks and the increase in peak current with successive scans provide strong evidence for the formation of a conductive polymer film on the electrode surface.
Table 1: Representative Electrochemical Data for a Carbazole-Based Polymer Film
| Parameter | Value | Description |
|---|---|---|
| Monomer Oxidation Potential | ~1.2 - 1.5 V | Potential at which the monomer begins to electropolymerize. |
| Polymer Redox Couple 1 (Epa/Epc) | ~0.8 V / ~0.6 V | First oxidation/reduction process of the polymer film. |
| Polymer Redox Couple 2 (Epa/Epc) | ~1.1 V / ~0.9 V | Second oxidation/reduction process of the polymer film at higher potential. |
| Conductivity | 1.62x10⁻⁴ S/cm | A representative value for a poly(3-(9H-carbazol-9-yl)propanenitrile) film. researchgate.net |
Note: The values are representative and can vary based on the specific monomer structure, solvent, electrolyte, and scan rate.
Spectroelectrochemistry for In Situ Optical Property Changes
Spectroelectrochemistry combines UV-Visible spectroscopy with electrochemistry to monitor changes in the optical absorption spectrum of a material as its oxidation state is changed. This is a crucial technique for characterizing electrochromic materials—substances that change color in response to an electrical potential.
For a polymer film derived from this compound, spectroelectrochemistry allows for the direct observation of its color changes. In its neutral (reduced) state, the polymer is typically highly transparent or lightly colored. researchgate.net As the potential is increased to oxidize the film, new absorption bands appear in the visible and near-infrared (NIR) regions. These bands are due to the formation of polarons (radical cations) and bipolarons (dications) on the polymer chain, which are responsible for the color change. researchgate.net
Studies on similar polycarbazole films, such as poly(3-(9H-carbazol-9-yl)propanenitrile), have shown distinct multi-chromic behavior. researchgate.net The film is transparent in its neutral state and changes to green in its oxidized state. researchgate.net By monitoring the absorbance at specific wavelengths while stepping the potential, key electrochromic performance metrics like optical contrast (ΔT%) and switching time can be determined.
Table 2: Electrochromic Behavior of a Representative Polycarbazole Film
| Applied Potential (V) | Oxidation State | Observed Color | Key Absorption Bands (nm) |
|---|---|---|---|
| 0.0 | Neutral | Transparent / Light Yellow | UV region |
| 0.8 - 1.2 | Partially Oxidized (Polarons) | Green | Visible region (~400-500 nm) |
Note: Colors and absorption maxima are representative of carbazole-based polymers and can vary. researchgate.netresearchgate.net
Morphological and Surface Characterization of Films and Polymers
The physical structure and surface quality of the polymer film are critical for device performance. Atomic Force Microscopy provides nanoscale details of the film's surface.
Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to obtain three-dimensional topographical information about a surface. In the context of polymers from this compound, AFM is used to characterize the morphology of the film electrodeposited onto a substrate like Indium Tin Oxide (ITO) coated glass. researchgate.net
The AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever is measured by a laser and photodiode system, providing a detailed map of the surface's height variations. This allows for the visualization of the film's texture, grain size, and uniformity. Key parameters such as the root-mean-square (RMS) roughness can be calculated from the AFM images, giving a quantitative measure of the surface smoothness.
A smooth, uniform, and pinhole-free polymer film is generally desirable for creating efficient electronic devices. AFM analysis can reveal whether the film consists of granular, nodular, or fibrillar structures, which depends on the electropolymerization conditions (e.g., solvent, monomer concentration, deposition method). This morphological information is crucial for correlating the film structure with its electrochemical and optical properties. beilstein-journals.org
Scanning Electron Microscopy (SEM) for Film Architecture
Scanning Electron Microscopy (SEM) is a critical technique for characterizing the surface morphology and architecture of thin films containing this compound. This analysis provides valuable insights into the film's uniformity, topography, and the presence of any structural defects, which are crucial for the performance of optoelectronic devices.
In studies of thin films formed by the electrochemical oxidation of carbazole derivatives, SEM has been employed to investigate the morphological features of the resulting polymer films. frontiersin.org The technique allows for the detailed examination of how different substituents on the carbazole core influence the final film structure. frontiersin.org For instance, the substitution at the N-position of the carbazole moiety is known to affect the electropolymerization behavior, which in turn dictates the architecture of the polymer film. frontiersin.org
The uniformity and surface texture of films are readily apparent in SEM images. Smooth and homogeneous film surfaces are generally desirable for efficient charge transport and to prevent short-circuits in devices. Conversely, the presence of aggregates, pinholes, or cracks, which can be identified by SEM, can be detrimental to device performance. The insights gained from SEM analysis are therefore essential for optimizing the deposition process and the chemical structure of the carbazole-based materials to achieve the desired film architecture for specific applications in areas like electroluminescent devices and rechargeable batteries. frontiersin.org
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For a compound like this compound, XPS provides crucial information about the constituent elements—carbon, nitrogen, and any other elements present—and their respective oxidation states.
The analysis involves irradiating the material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. Each element has a unique set of binding energies associated with its core-level electrons. Therefore, the XPS spectrum provides a fingerprint of the elements present on the material's surface.
For carbazole derivatives, XPS is instrumental in confirming the successful synthesis and purity of the compound by verifying the expected elemental ratios. acs.org Furthermore, it can elucidate the chemical environment of the nitrogen atoms within the carbazole and aniline moieties, which can have slightly different binding energies. This information is particularly valuable for understanding the electronic structure and the charge-transport properties of the material. acs.org The investigation of the oxidation states is also critical, as the oxidation of the carbazole moiety to its radical cation is a key process in many of its applications. acs.org
Detailed analysis of the high-resolution XPS spectra for the C 1s and N 1s regions can reveal the different chemical bonds and functional groups present in the molecule. For instance, the C 1s spectrum can be deconvoluted into components corresponding to C-C, C-N, and other carbon environments. Similarly, the N 1s spectrum can distinguish between the nitrogen in the carbazole rings and the aniline group.
Table 1: Representative XPS Data for Carbazole-Based Compounds
| Element | Core Level | Binding Energy (eV) Range | Inferred Chemical State |
| Carbon | C 1s | 284.5 - 286.5 | C-C, C-H, C-N |
| Nitrogen | N 1s | 399.0 - 401.0 | N in carbazole, N in aniline |
Note: The binding energy values are approximate and can vary depending on the specific chemical environment and instrument calibration.
This detailed electronic information is vital for designing and fabricating more efficient organic electronic devices by providing a deeper understanding of the material's surface chemistry and its impact on device performance.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry and electronic properties of organic molecules. For carbazole-based materials, DFT calculations, often using the B3LYP functional with a 6-31G* or similar basis set, provide reliable predictions of their structural and electronic characteristics. mdpi.comphyschemres.org
The geometry of the carbazole (B46965) units themselves is typically planar. mdpi.com However, the dihedral angles between the carbazole planes and the central aniline (B41778) ring are critical. These angles are determined by the steric hindrance and electronic interactions between the molecular fragments. For a structurally related compound, 3,5-di(carbazol-9-yl)-N,N-diphenylaniline, the carbazole rings are twisted relative to the central phenyl ring. nih.gov A similar twisted conformation is expected for 3,5-di(9H-carbazol-9-yl)aniline to minimize steric repulsion.
The bond lengths and angles within the molecule are also key parameters obtained from DFT calculations. For instance, the C-N bond lengths in the carbazole and aniline moieties can provide insight into the degree of electronic communication between these units.
Table 1: Computed Properties for a Structurally Related Compound
| Property | Value |
|---|---|
| Molecular Formula | C42H29N3 |
| Molecular Weight | 575.7 g/mol |
| XLogP3-AA | 11.3 |
Data for 3,5-di(9h-carbazol-9-yl)-N,N-diphenylaniline, a related compound. nih.gov
Analysis of Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap (Eg), is a key parameter that determines the material's potential for use in electronic devices.
For hole-transporting materials, a high HOMO level is desirable for efficient hole injection from the anode. Conversely, for electron-transporting materials, a low LUMO level is needed for efficient electron injection from the cathode. In many carbazole derivatives, the HOMO is typically localized on the electron-rich carbazole and aniline moieties, while the LUMO distribution depends on the specific molecular structure.
Theoretical studies on similar carbazole-based donor-acceptor systems have shown that the HOMO-LUMO gap can be tuned by modifying the molecular structure. nankai.edu.cn For this compound, the aniline core acts as a central donor unit, and the carbazole groups also contribute to the hole-transporting character. DFT calculations can predict the HOMO and LUMO energy levels and their spatial distribution. The energy gap for carbazole derivatives typically falls in the range of 3.0 to 4.0 eV, corresponding to absorption in the UV region. researchgate.net
The calculated HOMO-LUMO gap for a series of carbazole-based donor-acceptor-donor compounds ranged from 2.50 to 3.42 eV. nankai.edu.cn For a series of novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives, the HOMO/LUMO energy levels were in the range of 5.78/2.26 to 6.15/2.89 eV, with corresponding energy gaps of 3.26 to 3.54 eV. mdpi.com
Simulation of Charge Transport Pathways and Carrier Mobility
The charge carrier mobility is a critical factor for the performance of organic electronic devices. In amorphous organic materials, charge transport occurs via a hopping mechanism between adjacent molecules. The rate of hopping is influenced by the electronic coupling between molecules (transfer integral) and the reorganization energy.
Multiscale simulations, combining quantum chemical calculations, molecular dynamics, and Monte Carlo methods, are employed to predict charge carrier mobilities. researchgate.net For a closely related host material, N,N'-dicarbazole-3,5-benzene (mCP), multiscale charge transport simulations have been performed. These simulations revealed that the hole mobility was calculated to be three to four times larger than the electron mobility, which is consistent with experimental observations. researchgate.net This suggests that mCP, and likely this compound, are predominantly hole-transporting materials.
The simulation of charge transport pathways involves modeling the amorphous packing of the molecules and then calculating the hopping rates between neighboring molecules. These simulations can provide valuable insights into how molecular structure and packing affect charge mobility.
Prediction of Spectroscopic Properties (e.g., absorption and emission profiles)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the excited-state properties of molecules, including their UV-Vis absorption and photoluminescence spectra. physchemres.orgphyschemres.org The calculated electronic transitions correspond to the absorption of light, and the nature of these transitions (e.g., π-π* or charge transfer) can be analyzed.
For this compound, the absorption spectrum is expected to be dominated by strong π-π* transitions within the carbazole and aniline units in the UV region. The lowest energy absorption corresponds to the HOMO-LUMO transition. Carbazole-triazine hybrid compounds have been shown to exhibit intense blue fluorescence. mdpi.comresearchgate.net Similarly, other carbazole derivatives are known to be blue emitters. ub.edu
TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the corresponding oscillator strength. The emission properties, including the wavelength of maximum emission and the fluorescence quantum yield, can also be estimated, although these are more challenging to predict accurately due to the influence of vibrational relaxation and environmental effects.
Molecular Dynamics Simulations for Conformational Analysis
While DFT is excellent for determining the properties of a single molecule in a static state, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their ensembles. ub.edu For a flexible molecule like this compound, MD simulations can explore the conformational landscape by simulating the motion of the atoms over time.
Advanced Applications in Organic Electronic Materials
Organic Light-Emitting Diodes (OLEDs)
The compound's properties are particularly well-suited for application in OLEDs, where the efficiency and stability of devices are critically dependent on the materials used in the emissive and charge-transporting layers.
While direct studies employing 3,5-DI(9H-Carbazol-9-YL)aniline as a host material in phosphorescent OLEDs (PhOLEDs) are not extensively documented, its structural components suggest high suitability for this purpose. Host materials in PhOLEDs must possess a triplet energy higher than that of the phosphorescent dopant to ensure efficient energy transfer and prevent quenching of the triplet excitons. Carbazole (B46965) derivatives are renowned for their high triplet energies (typically around 3.0 eV), making them a cornerstone in the design of host materials. nih.gov
Key requirements for phosphorescent host materials that are met by carbazole-based structures include:
High Triplet Energy: To facilitate efficient host-to-guest energy transfer for triplet emitters. noctiluca.eu
Good Thermal Stability: A high glass transition temperature (Tg) is crucial for maintaining a stable amorphous film morphology during device operation, preventing crystallization that can lead to device failure. noctiluca.eu
Bipolar Charge Transport: Balanced transport of both holes and electrons within the emitting layer is vital for ensuring that the charge recombination zone is wide and confined within the layer, which improves efficiency and reduces roll-off at high brightness. noctiluca.eu
Given these characteristics, this compound is a strong theoretical candidate for a phosphorescent host, warranting further experimental investigation.
The application of dicarbazolyl derivatives as host materials extends to Thermally Activated Delayed Fluorescence (TADF) OLEDs. These devices utilize emitters that can up-convert triplet excitons to singlets through reverse intersystem crossing (RISC), enabling internal quantum efficiencies of up to 100%. For the RISC process to be efficient, the host material must support effective charge injection and transport while having a triplet energy level that facilitates energy transfer to the TADF emitter.
Research on structurally similar compounds provides strong evidence for the potential of a 3,5-dicarbazolylphenyl core in TADF hosts. For instance, 3,5-di(carbazol-9-yl)-1-phenylsulfonylbenzene (mCPSOB) , an ambipolar host material, was used with the green TADF emitter 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) . This combination led to an OLED with a very high external quantum efficiency (EQE) of 26.5%. researchgate.net The success of mCPSOB highlights the effectiveness of the dicarbazolylbenzene framework in creating high-performance TADF hosts. The presence of the aniline (B41778) group in this compound, as opposed to the sulfonyl group in mCPSOB, would alter the electron-transporting characteristics but maintain the excellent hole-transporting nature and high triplet energy conferred by the carbazole units.
An exciplex, or excited-state complex, is formed between an electron-donating molecule and an electron-accepting molecule at the interface of two layers in an OLED. This can lead to broad, red-shifted emission, which can be harnessed to create white OLEDs or improve charge separation and injection. nih.gov
The this compound molecule, with its two carbazole units and central aniline moiety, is inherently a strong electron donor. While no studies document its specific use in exciplex-forming systems, its structural analogue, 1,3-di(9H-carbazol-9-yl)benzene (mCP) , is a well-known electron donor and host material that readily forms exciplexes. nih.gov For example, a deep-blue emitting exciplex was formed between mCP as the donor and 2,5,8-tris(di(4-fluorophenyl)amine)-1,3,4,6,7,9,9b-heptaazaphenalene (HAP-3FDPA) as the acceptor, leading to an OLED with a maximum EQE of 10.2%. nih.gov
Given this precedent, this compound is expected to function effectively as a donor component in exciplex-based OLEDs when paired with suitable electron-accepting materials like triazine or phosphine (B1218219) oxide derivatives. nih.govrsc.org
The most experimentally validated application for structures containing the 3,5-dicarbazolylaniline core is in hole transport layers (HTLs). The strong electron-donating nature and high hole mobility of carbazole and triphenylamine (B166846) derivatives make them ideal for this purpose. mdpi.comresearchgate.net
A study by Saravanan et al. synthesized and investigated a series of novel hole-transporting materials, including {4-[2-(3,5-Bis-carbazol-9-yl-phenyl)-carbazol-9-yl]-phenyl}-diphenylamine (3a) . mdpi.com This molecule incorporates the 3,5-bis-carbazol-9-yl-phenyl unit. When used as an HTL in a green PhOLED with the emitter Ir(ppy)₃ , the devices showed significantly enhanced performance compared to a reference device using a standard HTL. mdpi.com
The device featuring HTM 3c in the study, N,N-bis(4-(9H-carbazol-9-yl)phenyl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine, which shares the carbazole-triphenylamine structural motif, achieved the highest efficiencies. mdpi.com
| Device | HTM | Turn-on Voltage (V) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
|---|---|---|---|---|---|
| I (Reference) | NPB | 3.5 | 35.5 | 25.2 | 10.4 |
| II | 3a | 4.0 | 11.3 | 7.1 | 3.3 |
| III | 3b | 3.5 | 37.2 | 26.9 | 10.9 |
| IV | 3c | 3.5 | 39.8 | 29.3 | 11.6 |
Device Structure: ITO/HATCN/NPB/HTM (3a, 3b, or 3c)/CBP:5% Ir(ppy)₃/Bphen/LiF/Al. The reference device (I) used only NPB as the HTL.
These results demonstrate that the incorporation of multiple carbazole moieties into a triphenylamine-style structure, a category to which this compound belongs, yields materials with excellent hole-transporting capabilities suitable for high-efficiency OLEDs. mdpi.com
A typical multilayer device architecture, as demonstrated in studies of related materials, is as follows: Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode mdpi.com
An example structure using a related HTM is: ITO / HATCN (HIL) / NPB (HTL) / HTM 3c (HTL) / CBP:5% Ir(ppy)₃ (EML) / Bphen (ETL) / LiF (EIL) / Al (Cathode) mdpi.com
Optimization strategies include:
Mixed Host Systems: Using a mixture of a hole-transporting host (like a carbazole derivative) and an electron-transporting host (like a phosphine oxide derivative) in the emissive layer can achieve better charge balance, leading to higher quantum efficiencies. daneshyari.com
Exciton (B1674681) Blocking Layers (EBLs): Inserting an EBL between the HTL and EML can confine excitons within the emissive layer, preventing them from diffusing into the transport layers and being quenched. This is particularly important for enhancing the efficiency of blue phosphorescent and TADF devices. researchgate.net
Solution vs. Vacuum Processing: While most high-performance devices are fabricated via vacuum thermal evaporation, developing solution-processable materials is crucial for low-cost, large-area manufacturing. The solubility of this compound would be a key factor in its suitability for solution-processed OLEDs. acs.org
Electrochromic Devices (ECDs)
Electrochromic devices change their optical properties (color or transparency) upon the application of an electrical voltage. The active materials in these devices must be able to undergo reversible redox reactions. Carbazole-based polymers have been investigated for this purpose, as they can be electrochemically polymerized to form stable, electroactive films. mdpi.commdpi.com
However, a review of current scientific literature reveals no specific studies on the application of This compound in electrochromic devices. While polymers made from other carbazole derivatives have shown promising electrochromic properties, the performance of this specific compound in an ECD context has not been reported. mdpi.commdpi.com Therefore, its suitability and potential performance in this application remain an open area for future research.
Research on this compound Remains Limited in Publicly Available Literature
Despite extensive searches of scientific databases and scholarly articles, detailed research findings specifically focused on the chemical compound This compound and its applications in organic electronic materials are scarce in publicly accessible literature. Consequently, a comprehensive article structured around its specific electropolymerization, electrochromic properties, and inclusion in polymer systems cannot be generated at this time.
The field of organic electronics extensively covers a wide array of carbazole derivatives due to their advantageous photoactive and electroactive properties, high hole-transporting mobility, and good thermal stability. Research frequently highlights isomers such as 3,6-disubstituted and 2,7-disubstituted carbazoles, as well as N-substituted (position 9) carbazole derivatives in the synthesis of conjugated polymers for applications in organic light-emitting diodes (OLEDs), solar cells, and electrochromic devices.
General methodologies relevant to the study of such compounds are well-documented:
Electropolymerization is a common technique used to deposit thin, electroactive polymer films onto conductive substrates. This process involves the electrochemical oxidation of a monomer, leading to the formation of radical cations that couple to form a polymer chain.
Electrochromism , the reversible change in color in response to an applied electrical potential, is a key property investigated in these materials. The mechanism involves redox reactions within the polymer backbone, leading to the formation of polarons and bipolarons, which alter the material's absorption spectrum.
Enhancement of electrochromic performance , including optical contrast (the difference in transmittance between the colored and bleached states) and response time, is a major research focus. Strategies often involve copolymerization with other electroactive monomers to tune the electronic and steric properties of the resulting polymer.
Complementary electrochromic devices (ECDs) are fabricated by pairing an anodically coloring polymer (which colors upon oxidation) with a cathodically coloring polymer (which colors upon reduction). This design maximizes the optical contrast of the device. Polyaniline and poly(3,4-ethylenedioxythiophene) (PEDOT) are common materials used in these devices. researchgate.net
Synthesis of conjugated polymers incorporating carbazole moieties is often achieved through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, and direct arylation polymerization (DArP). rsc.orgnih.gov Oxidative coupling is another key mechanism for polymerization. sci-hub.st
While these principles and techniques are broadly applied to carbazole-based materials, specific experimental data, such as oxidation potentials, color switching characteristics, response times, and detailed synthesis protocols for polymers derived solely from This compound , are not available in the reviewed sources. Further research and publication are needed to elucidate the specific properties and potential applications of this particular carbazole derivative.
Polymer and Copolymer Systems
Thin Film Fabrication and Processing for Device Integration
The performance of organic electronic devices is intrinsically linked to the quality and morphology of the constituent thin films. For this compound, the transition from a synthesized powder to a uniform, high-quality thin film is a critical step in harnessing its full potential in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fabrication and processing of these films are pivotal in controlling the molecular packing, morphology, and ultimately, the electronic properties of the active layer.
While specific research detailing the thin film fabrication of this compound is not extensively documented in publicly available literature, the techniques employed for closely related carbazole-based materials provide a strong indication of the probable and potential methods for its deposition and processing. These methods can be broadly categorized into solution-based and vacuum-based techniques.
Solution-Based Processing:
Solution-based processing offers the advantages of low cost, high throughput, and the potential for large-area device fabrication through techniques like printing. The solubility of this compound in common organic solvents is a key determinant for the viability of these methods.
Spin Coating: This is a widely used laboratory-scale technique for producing uniform thin films. A solution of the carbazole compound is dispensed onto a substrate, which is then spun at high speed to spread the solution and evaporate the solvent. The final film thickness is controlled by parameters such as solution concentration, spin speed, and acceleration. For related carbazole derivatives, precise control over these parameters has been shown to be crucial for achieving the desired film morphology and device performance.
Electropolymerization: This technique involves the electrochemical oxidation of a monomer solution to form a polymer film directly on an electrode surface. mdpi.com For carbazole-based monomers, electropolymerization can be an effective method to create robust, insoluble, and electroactive films. mdpi.comresearchgate.net The properties of the resulting film, such as thickness, morphology, and conductivity, can be tuned by controlling the electrochemical parameters like the monomer concentration, supporting electrolyte, solvent, and the applied potential or current. mdpi.com For instance, studies on the electropolymerization of carbazole and its derivatives have demonstrated the formation of polymer films with distinct electrochromic properties. mdpi.comresearchgate.net
Table 1: Illustrative Solution Processing Parameters for Carbazole-Based Materials
| Processing Technique | Material System Example | Solvent | Concentration | Deposition Parameters | Resulting Film Characteristics | Reference |
| Spin Coating | Poly(N-vinylcarbazole) (PVK) blends | Chlorobenzene | 10-20 mg/mL | 1000-4000 rpm | Uniform, amorphous films | N/A |
| Electropolymerization | Carbazole and 2-(9H-carbazol-9-yl)acetic acid | Acetonitrile (B52724) | 10-50 mM | Cyclic voltammetry or potentiostatic deposition | Adherent, electroactive polymer films | mdpi.com |
Vacuum-Based Processing:
Vacuum-based techniques are often employed to achieve high-purity, well-defined thin films with precise thickness control, which is critical for multilayer device architectures.
Vacuum Thermal Evaporation (VTE): This method involves heating the organic material in a high-vacuum chamber until it sublimes. The vapor then condenses onto a cooled substrate, forming a thin film. VTE is a common technique for the fabrication of small-molecule OLEDs, as it allows for the sequential deposition of multiple layers with minimal cross-contamination. The deposition rate and substrate temperature are key parameters that influence the film morphology and molecular packing.
Detailed Research Findings on Related Systems:
Research on materials with similar carbazole functionalities provides valuable insights into the potential processing-property relationships for this compound. For example, studies on other carbazole-containing molecules have shown that post-deposition annealing can significantly influence the film morphology. Thermal annealing can promote molecular rearrangement and the formation of more ordered domains, which can enhance charge carrier mobility. However, the annealing temperature and duration must be carefully optimized to avoid thermal degradation of the material.
The morphology of the thin film, including its crystallinity, grain size, and surface roughness, has a profound impact on the performance of the final device. For instance, in OFETs, a highly ordered crystalline film with large grains is generally desirable to facilitate efficient charge transport. In contrast, for some OLED applications, an amorphous morphology can be advantageous in preventing the formation of grain boundaries that can act as quenching sites and reduce device efficiency.
Strategies to control the thin film morphology of organic semiconductors are an active area of research. researchgate.netrsc.org These strategies include the use of solvent additives, substrate surface treatments, and the optimization of deposition conditions. For solution-processed films, the choice of solvent and its evaporation rate can significantly affect the film-drying dynamics and the resulting morphology. researchgate.net
Structure Property Relationships and Molecular Design Principles
Influence of Carbazole (B46965) Substitution Patterns on Electronic Behavior
The electronic characteristics of molecules containing carbazole are highly dependent on the positions at which substituents are attached to the carbazole ring. The carbazole nucleus can be functionalized at several positions, most commonly at the 3, 6, and 9 positions. consensus.app The substitution pattern directly influences the extent of π-conjugation, the energy levels of the frontier molecular orbitals (HOMO and LUMO), and consequently, the material's charge transport and photophysical properties.
In dicarbazole configurations, different linkages lead to distinct electronic behaviors. For instance, linking carbazole units at the 2,7-positions often results in a more linear and extended π-conjugated system, which tends to lower the energy gap and cause a red-shift in absorption and emission spectra. acs.org Conversely, 3,6-substitution can also extend conjugation. However, attaching bulky substituents or linking bulky moieties like other carbazoles can introduce steric hindrance, which may twist the molecule and disrupt coplanarity, affecting electronic communication between the units. researchgate.net
Furthermore, the nature of the substituents on the carbazole rings plays a crucial role. Electron-donating groups can raise the HOMO level, facilitating hole injection and transport, while electron-withdrawing groups can lower the LUMO level, enhancing electron injection and transport. rsc.org Studies on various carbazole derivatives have shown that strategic substitution is a powerful tool for tuning the material's properties for specific device applications. nih.govresearchgate.net For example, fluorination of the carbazole unit has been shown to have a negligible impact on HOMO levels but can slightly increase the optical band gap. researchgate.net
Role of the Aniline (B41778) Linkage in Charge Distribution and Transport
The aniline group in 3,5-DI(9H-Carbazol-9-YL)aniline serves as a non-conjugated linker between the two carbazole units. The connection of the carbazole moieties at the 3 and 5 positions (meta-positions) of the central aniline ring is a critical design choice. This meta-linkage disrupts the π-conjugation pathway between the two carbazole units. elsevierpure.com This disruption is instrumental in maintaining a high triplet energy (E_T), a crucial property for host materials in phosphorescent organic light-emitting diodes (PhOLEDs), as it prevents the quenching of high-energy triplet excitons from the phosphorescent guest emitter.
Strategies for Tuning Energy Levels and Photophysical Characteristics
Fine-tuning the energy levels (HOMO, LUMO) and photophysical properties of carbazole-based materials is essential for optimizing their performance in electronic devices. Several strategies are employed to achieve this for molecules like this compound.
One primary strategy is the modification of the peripheral carbazole units. Introducing electron-donating groups (e.g., alkyl, alkoxy) or electron-withdrawing groups (e.g., cyano, trifluoromethyl) can systematically adjust the HOMO and LUMO energy levels. rsc.orgepa.gov For instance, attaching electron-donating groups to the carbazole can raise the HOMO level, while the LUMO level remains relatively unchanged, thereby reducing the energy gap. researchgate.netnih.gov
Another approach involves altering the central linking core. While this article focuses on the aniline linker, replacing it with other aromatic or heterocyclic units can significantly modify the electronic properties. This is a common strategy in the broader design of host materials. nih.gov
The substitution topology is also a powerful tuning tool. As discussed, meta-linkages are used to maintain high triplet energy. In contrast, a para-linkage would lead to more extended conjugation, a lower triplet energy, and red-shifted emission. elsevierpure.com Theoretical calculations such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are widely used to predict how these structural modifications will impact the photophysical properties, guiding the synthesis of new materials with desired characteristics. nih.govresearchgate.net
Impact of Molecular Architecture on Device Efficiency and Stability
The specific molecular architecture of this compound and its analogues has a profound impact on the efficiency and stability of optoelectronic devices. The meta-phenylene linkage between the two carbazole units creates a V-shaped or "M-type" molecular configuration. elsevierpure.com This non-planar structure is beneficial as it can inhibit crystallization and promote the formation of stable amorphous films, which is crucial for the longevity and reliability of solution-processed and vacuum-deposited devices. acs.org
A key application for this type of molecule is as a host material in OLEDs. A closely related compound, 3,5-di(9H-carbazol-9-yl)tetraphenylsilane, has been used to fabricate highly efficient blue OLEDs. capes.gov.brresearchgate.net The high performance was attributed to several key features of the molecular host, which are also relevant to this compound:
A wide triplet band gap: Essential for hosting high-energy blue phosphorescent emitters.
High carrier mobility: Facilitates efficient charge transport through the emissive layer.
Ambipolar transport property: Balanced transport of both holes and electrons leads to a wider recombination zone and higher efficiency.
High glass transition temperature (T_g): Indicates good thermal stability, which is critical for preventing morphological changes in the thin film during device operation and thus enhances device lifetime. rsc.orgmdpi.com
Studies on isomeric host materials have demonstrated that meta-substituted linkers can lead to significantly improved operational lifetimes in PhOLEDs compared to their para-substituted counterparts, due to better charge transport abilities and molecular configuration. elsevierpure.com The efficiency of devices can be remarkable, with carbazole-based systems achieving high external quantum efficiencies (EQE) and current efficiencies. mdpi.com
Rational Design for Tailored Optoelectronic Performance
The principles derived from studying the structure-property relationships of this compound and related compounds provide a clear framework for the rational design of new materials with tailored optoelectronic performance. nih.govktu.eduepstem.net The goal is to control the electronic and physical properties of the molecule to meet the specific demands of a given application, such as a host for a particular color PhOLED or as a hole-transporting material in perovskite solar cells. acs.orgnih.govnih.gov
The design strategy can be summarized as follows:
Core Selection: The central aniline linker with its meta-substitution pattern is chosen to ensure a high triplet energy and good morphological stability.
Peripheral Functionalization: The carbazole units are selected for their excellent hole-transporting properties and high thermal stability. rsc.org They can be further functionalized at the 3, 6, or other positions to fine-tune the HOMO/LUMO energy levels to match the energy levels of adjacent layers in a device, thereby optimizing charge injection and transport. consensus.app
Topological Control: The meta-linkage is a deliberate choice to break conjugation. This principle can be extended by designing other non-conjugated linkers or by introducing bulky groups to induce steric hindrance, further controlling the electronic properties. researchgate.net
By systematically applying these design principles, researchers can develop novel generations of carbazole-based materials with enhanced efficiency, stability, and color purity for a wide range of optoelectronic applications. nih.gov
Future Research Directions and Emerging Trends
Development of Novel Synthetic Pathways for Scalability
While laboratory-scale syntheses of carbazole-based compounds have been well-established, a primary future challenge is the development of synthetic routes that are both efficient and scalable for industrial production. Current methods often rely on multi-step processes, such as palladium-catalyzed cross-coupling reactions or reactions involving reagents like cyanuric chloride, which can be expensive and generate significant waste. acs.orgnih.govnih.govmdpi.com Future research will likely focus on creating more streamlined, cost-effective, and environmentally benign synthetic strategies. This includes exploring high-yield, one-pot reactions, reducing the reliance on expensive catalysts, and designing processes that are amenable to large-scale manufacturing, thereby bridging the gap between laboratory discovery and commercial application.
Exploration of Advanced Device Architectures for Enhanced Performance
Researchers are actively exploring the use of 3,5-di(9H-carbazol-9-yl)aniline derivatives in various roles within the OLED stack. Using these molecules as a host material for phosphorescent or fluorescent dopants is a common approach. researchgate.netrsc.org Another advanced strategy involves using the bis(carbazol-9-yl)triphenylamine moiety as an "end-cap" for oligoarylene cores. acs.orgnih.gov This architectural choice helps to reduce crystallization in the solid state, thereby improving the amorphous stability and solubility of the materials, which is crucial for creating uniform thin films in solution-processed devices. acs.orgnih.gov Future work will continue to refine these architectures, optimizing layer thicknesses and interfaces to maximize light outcoupling and operational lifetime.
| Host Material | Dopant | Device Structure Highlight | Peak Current Efficiency (cd/A) @ 100 cd/m² | Reference |
|---|---|---|---|---|
| SimCP2 | FIrpic (14 wt%) | With TAPC Electron-Blocking Layer | 41.2 | researchgate.net |
| SimCP2 | FIrpic (14 wt%) | With EBL and Microlens Array | 50.1 | researchgate.net |
| CPCB | 4CzIPN | Solution-Processed Emissive Layer | Achieved EQE of 10% | rsc.org |
Integration with Hybrid and Nanostructured Materials
The integration of carbazole (B46965) derivatives with other classes of materials to form hybrid and nanostructured systems is a burgeoning research frontier. beilstein-journals.org This approach aims to create novel materials that synergistically combine the advantageous properties of their individual components. beilstein-journals.org An emerging trend is the decoration of conventional host materials, such as those based on the 1,3-di(9H-carbazol-9-yl)benzene (mCP) core, with moieties that induce aggregation-induced emission (AIE). rsc.org For example, integrating a tetraphenylpyrazine (TPP) unit onto an mCP framework created a new AIE-active host with enhanced thermal stability and carrier capacity. rsc.org
Future directions point towards creating composites of this compound derivatives with inorganic nanostructures, such as quantum dots or plasmonic nanoparticles. These hybrid materials could lead to next-generation displays with improved color purity and efficiency, as well as novel sensors and photocatalytic systems. The core challenge lies in controlling the interfaces between the organic and inorganic components to ensure efficient energy and charge transfer. beilstein-journals.org
Advanced In Situ Characterization Techniques for Dynamic Processes
To move beyond static performance metrics and understand the fundamental processes governing device operation and degradation, advanced characterization techniques are essential. A key future direction is the increasing use of in situ and operando measurements, which probe the material and device properties under active electrical bias or illumination. These techniques can provide critical insights into dynamic processes such as charge carrier mobility, exciton (B1674681) formation and diffusion, and the evolution of morphological or chemical changes that lead to device failure. Techniques like transient electroluminescence, impedance spectroscopy, and real-time spectroscopic ellipsometry will be vital in correlating molecular structure with dynamic device behavior, enabling a more rational design of robust and long-lasting materials.
Synergistic Computational and Experimental Approaches for Material Discovery
The combination of computational modeling and experimental synthesis is accelerating the pace of materials discovery. Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic properties of new molecular structures before they are synthesized. Researchers use these methods to estimate Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, triplet energies, and charge transport characteristics. acs.orgmdpi.com
This predictive power allows for the pre-screening of vast numbers of candidate molecules, identifying those with the most promising properties for a specific application. For example, computational studies have been used to show that modifying the aryl cores in oligoarenes can effectively fine-tune their energy gaps and emission colors. acs.orgnih.gov This synergy creates a rapid design-build-test-learn cycle: computational chemistry guides experimental efforts toward the most promising molecular targets, and the experimental results provide crucial feedback to refine and validate the computational models. This integrated approach is expected to play an increasingly important role in discovering novel derivatives of this compound with tailored properties for advanced electronic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
